Endosulfan sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water solubility of 0.117 ppm

In water, 0.48 mg/l @ 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

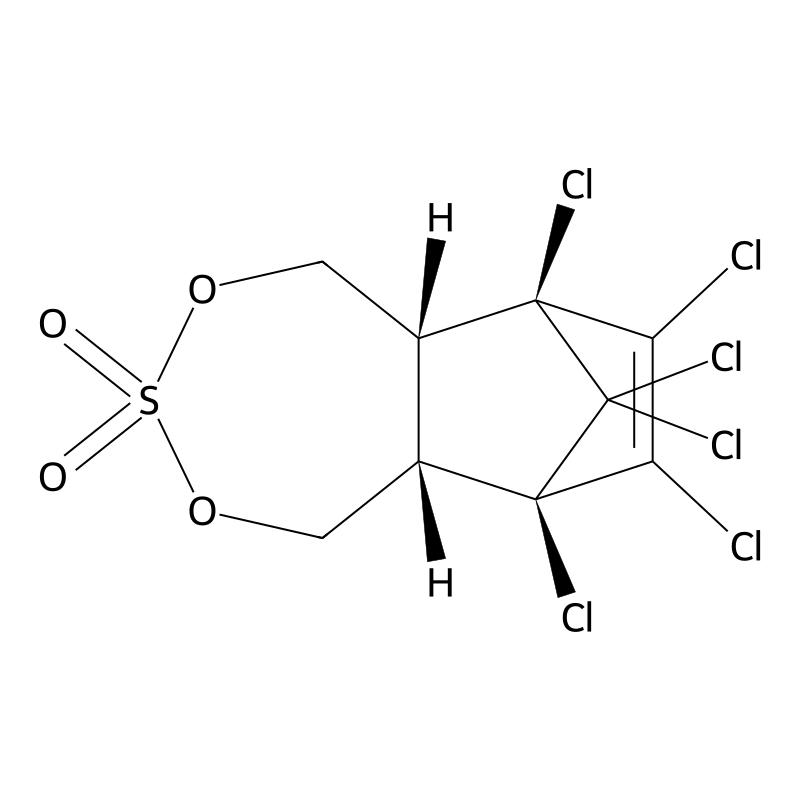

Endosulfan sulfate is a chemical compound that is primarily recognized as a metabolite of endosulfan, a widely used organochlorine insecticide. It is formed through the oxidation of endosulfan in the environment and is known to be more persistent than its parent compound. The chemical formula for endosulfan sulfate is . This compound is characterized by its sand-like powder form and is considered to have significant environmental and biological implications due to its toxicity and persistence in various ecosystems.

Environmental Fate and Persistence

- One area of research focuses on understanding the environmental fate of endosulfan sulfate. Studies have shown that it is less readily biodegradable compared to other endosulfan metabolites []. This means it can persist in the environment for longer periods, potentially impacting soil and water quality [].

Toxicity and Ecological Effects

- Another area of research investigates the toxicological effects of endosulfan sulfate on various organisms. Studies have found that it can be toxic to aquatic life, including fish and invertebrates []. Additionally, research suggests that it may disrupt the development of zebrafish embryos [].

Bioremediation Strategies

- Oxidation of Endosulfan: In the presence of oxidizing agents such as peroxides or permanganate, both α- and β-isomers of endosulfan are converted into endosulfan sulfate .

- Hydrolysis: Endosulfan sulfate can undergo hydrolysis in aqueous solutions, leading to the formation of less toxic metabolites such as endosulfan diol .

- Photodegradation: Exposure to sunlight can also result in the breakdown of endosulfan sulfate, although this process is relatively slow compared to other degradation pathways .

Endosulfan sulfate exhibits notable biological activity, particularly its toxicity to various organisms:

- Neurotoxicity: Like its parent compound, endosulfan sulfate acts as a GABA-gated chloride channel antagonist, which disrupts normal nerve impulse transmission. This mechanism contributes to its acute neurotoxic effects on insects and mammals, including humans .

- Bioaccumulation: Endosulfan sulfate has been shown to bioaccumulate in aquatic organisms, posing risks to food chains and ecosystems. Its persistence in the environment means it can remain for extended periods, increasing exposure risks .

The synthesis of endosulfan sulfate primarily occurs through the oxidation of technical-grade endosulfan. The following methods are typically involved:

- Oxidative Conversion: This involves treating endosulfan with oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to yield endosulfan sulfate .

- Environmental Transformation: Endosulfan naturally converts into endosulfan sulfate through microbial and chemical processes in soil and water environments, highlighting its formation as a byproduct of degradation rather than direct synthesis .

Research on endosulfan sulfate's interactions focuses on its metabolic pathways and environmental behavior:

- Metabolism in Organisms: Studies indicate that upon exposure, organisms metabolize endosulfan into various metabolites including endosulfan sulfate. These metabolites can be detected in urine and tissues, indicating systemic absorption .

- Environmental Interactions: Endosulfan sulfate interacts with soil particles and aquatic systems, affecting its mobility and bioavailability. It tends to bind strongly to soil matrices, limiting leaching but allowing for accumulation in sediments .

Endosulfan sulfate shares structural similarities with several other organochlorine compounds. Here are some notable comparisons:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Aldrin | C12H8Cl6 | Neurotoxic; used as an insecticide; banned in many regions due to health risks. |

| Chlordane | C10H6Cl8 | Persistent organic pollutant; used for termite control; linked to various health issues. |

| Heptachlor | C10H5Cl7 | Used as an insecticide; known for environmental persistence and toxicity. |

| Endrin | C12H8Cl6 | Similar neurotoxic effects; restricted use due to health concerns. |

Uniqueness of Endosulfan Sulfate:

Endosulfan sulfate is unique among these compounds due to its specific formation from the degradation of endosulfan, which itself has distinct stereoisomers (α and β). Its environmental persistence and bioaccumulation potential make it particularly concerning from an ecological standpoint.

Microbial Metabolism and Biotransformation

Enzymatic Degradation by Mycobacterium spp.

Mycobacterium species exhibit unique enzymatic capabilities for endosulfan sulfate degradation, primarily through monooxygenase-mediated pathways. Strain ESD, a fast-growing Mycobacterium, utilizes a two-component flavin-dependent monooxygenase system encoded by the esd gene to metabolize β-endosulfan into endosulfan monoaldehyde and endosulfan hydroxyether [2] [6]. This enzyme requires reduced flavin mononucleotide (FMNH₂), supplied by a separate flavin reductase, to oxygenate the substrate [6]. Notably, the esd gene is part of a sulfur-regulated operon that activates under sulfur starvation, enabling the bacterium to exploit endosulfan sulfate as a sulfur source [2] [6].

Comparative genomic analyses reveal that Mycobacterium strain ESD shares homology with Arthrobacter species, which possess analogous ese genes for endosulfan sulfate metabolism [3]. However, Mycobacterium’s degradation specificity is isomer-dependent: α-endosulfan is preferentially oxidized to endosulfan sulfate, whereas β-endosulfan undergoes monooxygenation to less toxic metabolites [6]. Enzyme assays confirm that Esd activity is absent in the presence of inorganic sulfate or sulfite, highlighting the strict sulfur-starvation dependency of this pathway [2] [6].

Table 1: Microbial Degradation of Endosulfan Sulfate by Mycobacterium spp.

| Strain | Substrate | Metabolites Produced | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Mycobacterium ESD | β-endosulfan | Endosulfan monoaldehyde, hydroxyether | 95% in 14 days | [2] [6] |

| Arthrobacter sp. | Endosulfan sulfate | Endosulfan monoalcohol, hemisulfate | 100% in 18 days | [3] |

Sulfur-Starvation Induced Metabolic Pathways

Sulfur availability critically regulates endosulfan sulfate degradation in bacteria. Mycobacterium strain ESD initiates metabolism only when extracellular sulfate concentrations fall below 0.1 mM, triggering a sulfur-starvation response [2] [6]. This regulatory mechanism involves the LysR-type transcriptional activator, which upregulates esd and adjacent operons encoding low-sulfur-affinity transporters [3]. Metabolomic studies demonstrate that sulfur-starved cultures exhibit biphasic growth: initial biomass synthesis using trace sulfate, followed by exponential growth fueled by endosulfan sulfate cleavage [2].

The metabolic flux shifts toward sulfur extraction, with endosulfan sulfate’s sulfite group liberated via hydrolytic or oxidative desulfonation. Nuclear magnetic resonance (NMR) analyses identify endosulfan hemisulfate as a transient intermediate during this process [3]. Sulfur-starvation pathways are conserved across Mycobacterium and Arthrobacter genera, though substrate preferences vary. For instance, Arthrobacter sp. preferentially metabolizes endosulfan sulfate via a sulfur-oxidizing pathway, yielding sulfate ions and endosulfan monoalcohol [3].

Mammalian Metabolism and Toxicokinetics

Human Hepatic Metabolism

Human liver microsomes, S9 fractions, and hepatocytes metabolize endosulfan sulfate into six identified metabolites, five of which are novel [4]. Phase I metabolism involves hydrolytic cleavage of the sulfate ester, producing endosulfan diol monosulfate (M1) and (1,4,5,6,7,7-hexachloro-3-formylbicyclo [2] [2] [1]hept-5-en-2-yl)methyl hydrogen sulfate (M2) [4]. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) profiles indicate M2 is further conjugated with glutathione (GSH) in phase II reactions, forming M3 (endosulfan sulfate-GSH conjugate) [4].

Table 2: Human Hepatic Metabolites of Endosulfan Sulfate

| Metabolite | Type | Structure | Detected In |

|---|---|---|---|

| M1 | Phase I | Endosulfan diol monosulfate | Microsomes, S9, hepatocytes |

| M2 | Phase I | (1,4,5,6,7,7-hexachloro-3-formylbicyclo [2] [2] [1]hept-5-en-2-yl)methyl hydrogen sulfate | All preparations |

| M3 | Phase II | Endosulfan sulfate-GSH conjugate | S9, hepatocytes |

Hepatocyte assays reveal M3 as the predominant metabolite, accounting for 60–70% of total biotransformation products [4]. Subsequent peptidase activity converts M3 into dipeptide (M5) and monopeptide (M6) derivatives, suggesting a detoxification pathway [4]. Unlike endosulfan, which undergoes epoxide formation, endosulfan sulfate’s metabolism is dominated by sulfate retention and GSH conjugation, reducing its electrophilic potential [4].

Bioaccumulation and Biomagnification in Food Webs

Endosulfan sulfate’s bioaccumulation dynamics differ markedly between aquatic and terrestrial ecosystems. Bioconcentration factor (BCF) models predict low accumulation in aquatic organisms (log BCF = 2.1–3.7) due to efficient gill-mediated excretion [5]. However, terrestrial food webs exhibit biomagnification potential, with calculated biomagnification factors (BMFs) of 2.5–28 for herbivores and carnivores [5]. This disparity arises from differential elimination kinetics: terrestrial organisms assimilate 80–90% of dietary endosulfan sulfate but eliminate only 40–50% via respiration, compared to 70–80% elimination in aquatic species [5].

Lipophilicity (log KOW = 3.7) and high air-water partitioning (log KOA = 7.9) further enhance endosulfan sulfate’s persistence in terrestrial mammals [5]. Trophic transfer studies in marine mammals show adipose tissue concentrations exceeding seawater levels by 10-fold, though biomagnification is attenuated by hepatic CYP450 metabolism [5]. These findings underscore the need for ecosystem-specific risk assessments when evaluating endosulfan sulfate’s environmental impact.

Aromatase Inhibition Mechanisms

Endosulfan sulfate demonstrates significant capability to disrupt steroidogenesis through multiple mechanisms targeting the aromatase enzyme (cytochrome P450 19A1). The compound exhibits weak but measurable aromatase inhibitory activity with concentration values ranging from 38.7 to 68.9 μM across different experimental systems [1] [2]. This inhibition occurs through non-competitive, competitive, and mixed-type mechanisms depending on the experimental conditions and substrate concentrations used in the assays.

The molecular mechanism of aromatase inhibition by endosulfan sulfate involves binding to allosteric sites on the enzyme rather than direct competition with the natural substrate androstenedione [3] [1]. Molecular docking studies reveal that endosulfan sulfate interacts with specific amino acid residues in the transmembrane regions of the aromatase enzyme, particularly affecting the electron transfer processes essential for the three-step oxidation of androgens to estrogens [3]. The compound demonstrates preferential binding to the cytochrome P450 heme group, interfering with the electron transfer mechanisms that are crucial for the enzymatic conversion of testosterone and androstenedione to estradiol and estrone respectively [1].

Comparative analysis indicates that endosulfan sulfate is approximately 10^4 to 10^5 times less potent than endogenous estrogens and clinically used aromatase inhibitors such as letrozole and anastrozole [1] [2]. However, the persistent nature of this organochlorine compound and its bioaccumulation potential suggest that even weak inhibitory effects may have cumulative impacts on steroidogenesis over extended exposure periods. The inhibition manifests as reduced 17β-estradiol synthesis in ovarian granulosa cells, leading to decreased plasma vitellogenin concentrations and subsequent disruption of normal reproductive physiology [3].

Developmental and Reproductive Effects in Vertebrates

Endosulfan sulfate exposure during critical developmental windows produces profound reproductive toxicity across multiple vertebrate species. In zebrafish developmental studies, exposure to concentrations as low as 1-100 μg/L from 6 to 120 hours post-fertilization resulted in significant abnormal touch responses, indicating neurodevelopmental toxicity that compromises normal behavioral development [4]. The tissue concentration effective concentration (EC50) for abnormal touch response was determined to be 4552 ng/g, demonstrating the compound's tendency to bioaccumulate in developing tissues [4].

Mammalian reproductive studies reveal species-specific and sex-dependent effects of endosulfan sulfate exposure. In rats, gestational exposure to doses ranging from 0.61 to 29.8 mg/kg/day produced fetal anomalies, neurochemical alterations in offspring brain tissue, and significant reductions in body weight of male pups [5] [6]. The lowest observed adverse effect level (LOAEL) for developmental effects was established at 0.61 mg/kg/day, indicating high potency for developmental toxicity [5]. Multigenerational reproductive studies in rats exposed to dietary concentrations of 20-75 ppm revealed persistent effects on pituitary and uterine weights, suggesting disruption of the hypothalamic-pituitary-gonadal axis [7].

In mice, chronic exposure studies demonstrate that endosulfan sulfate produces long-lasting reproductive organ damage persisting up to 8 months after a single exposure [8]. Histopathological examination revealed vacuole degeneration of basal germinal epithelial cells and degradation of the interstitial matrix in testes, accompanied by reduction in the number of mature Graafian follicles in ovaries [8]. The compound induces DNA damage and mutations in germ cells, with increased DNA breaks observed in reproductive tissues even months after exposure cessation [8].

The nematode Caenorhabditis elegans serves as a sensitive model for reproductive toxicity assessment, with endosulfan sulfate producing dose-dependent decreases in fecundity and hatchability at concentrations ranging from 0.1 to 10 μM [9] [10]. The mechanism involves DNA damage checkpoint gene hus-1, which plays an essential role in endosulfan-induced reproductive dysfunction through regulation of germ cell apoptosis and cell cycle arrest [9]. Comparative analysis of endosulfan isomers and metabolites reveals that endosulfan sulfate produces significant reproductive toxicity, though generally less severe than the parent α-endosulfan compound [9].

Neurotoxicity and Acute Toxicity Profiles

GABA Receptor Antagonism

Endosulfan sulfate exerts its primary neurotoxic effects through antagonism of γ-aminobutyric acid (GABA) receptors, specifically targeting the ionotropic GABA-A receptor complex [11] [12]. The compound functions as a non-competitive antagonist, binding to the picrotoxin site located within the central pore of the GABA-A receptor chloride channel [12] [13]. This binding pattern differs from competitive antagonists in that endosulfan sulfate does not directly compete with GABA for the orthosteric binding site, but rather induces conformational changes that prevent normal receptor function [12].

The molecular mechanism involves binding to overlapping sites within the "big picrotoxin binding pocket" model, where endosulfan sulfate interacts with specific amino acid residues in the transmembrane domain 2 (TM2) segments of the receptor [14] [13]. Mutagenesis studies have identified key binding residues including A2', T6', and L9' positions, where mutations dramatically reduce the binding affinity of endosulfan sulfate and related compounds [14]. The compound demonstrates IC50 values ranging from 12.1 to 15.2 μM in various experimental systems, indicating moderate to high potency for GABA receptor antagonism [15] [11].

The physiological consequence of GABA receptor antagonism involves blockade of chloride ion influx, preventing the normal hyperpolarization of neuronal membranes that mediates inhibitory neurotransmission [11] [13]. This results in reduced frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSC), leading to decreased resistance of excitatory neurons to fire and generation of large excitatory postsynaptic potentials [13]. The disruption of GABAergic inhibition manifests as hyperexcitability of the central nervous system, progressing through characteristic stages of neurotoxicity including hyperactivity, tremors, convulsions, and potentially fatal seizures [11].

Acute and Chronic Exposure Risks in Non-Target Species

Endosulfan sulfate demonstrates high acute toxicity across diverse taxonomic groups, with particular sensitivity observed in aquatic vertebrates. Fish species show exceptional vulnerability, with 96-hour LC50 values ranging from 1.75 μg/L in juvenile rainbow trout to 20.5 mg/L in juvenile milkfish [16] [17]. The most sensitive endpoint identified is the abnormal touch response in zebrafish, with an EC50 of 23 μg/L, indicating that behavioral neurotoxicity occurs at concentrations well below those causing mortality [4].

Aquatic invertebrates display variable sensitivity to endosulfan sulfate exposure. The freshwater amphipod Hyalella curvispina demonstrates moderate sensitivity with a 48-hour LC50 of 16.4 μg/L, while the related species Gammarus kischineffensis shows higher sensitivity with a 96-hour LC50 of 1.861 mg/L [16]. Terrestrial invertebrates such as earthworms (Eisenia fetida) require substantially higher concentrations for acute toxicity, with LC50 values of 9.7 mg/kg, suggesting that soil-dwelling organisms may be somewhat protected from acute endosulfan sulfate exposure [16].

Chronic exposure studies reveal that sub-lethal concentrations of endosulfan sulfate produce significant physiological and biochemical alterations in non-target species. In African catfish (Clarias gariepinus), chronic exposure results in severe immunosuppression, increasing susceptibility to bacterial infections with a 72-hour LD50 of 1 × 10^8 colony-forming units per milliliter for Aeromonas hydrophila [11]. The immunotoxic effects involve impaired leukocyte activity and altered immune biomarkers, compromising the fish's natural defense mechanisms against pathogens [11].

Biochemical effects of chronic endosulfan sulfate exposure include oxidative stress induction, enzyme inhibition, and disruption of cellular energy metabolism. Studies in juvenile milkfish demonstrate significant increases in antioxidant enzyme activities (catalase, superoxide dismutase, glutathione-S-transferase) in liver, gills, and brain tissues, indicating activation of cellular defense mechanisms against oxidative damage [11]. Concurrently, marked inhibition of acetylcholinesterase activity occurs in brain tissue, providing a biomarker of neurotoxic exposure that correlates with behavioral abnormalities [11].

Physical Description

Solid; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow= 3.66

Melting Point

181-182 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (28.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The principal route of excretion for endosulfan and endosulfan sulfate is in the feces.

Metabolism Metabolites

IN GREEN /TOBACCO/ LEAVES, ENDOSULFAN SULFATE WAS METABOLIZED INTO ENDOSULFAN I, WHILE DURING CURING THE SULFATE RESIDUE WAS CONVERTED TO ENDOSULFAN II. IT IS ASSUMED THAT THE CONVERSION OF THE SULFATE IN THE INTACT LEAF INTO ENDOSULFAN I IS GOVERNED BY AN ENZYME WHICH IS LOST DURING THE CURING PROCESS.

IN TEMP STRESSED RATS ORALLY DOSED WITH ENDOSULFAN I OR II, ENDOSULFAN SULFATE WAS THE METABOLITE MOST COMMONLY RECOVERED FROM TISSUES, ORGANS & FECES REGARDLESS OF TEMP STRESS. THE DIOL, ALPHA-HYDROXY ETHER & LACTONE ... WERE FOUND IN MOST URINE & FECES SAMPLES.

... WHITE MICE (BALB/C STRAIN) WERE FED (14)C-LABELED ENDOSULFAN. THE TWO ISOMERS WERE NOT COMPLETELY ABSORBED FROM GI TRACT BUT, ALONG WITH ENDOSULFAN SULFATE & DIOL, WERE EXCRETED IN FECES. ONLY A TRACE OF OXIDIZED ENDOSULFAN WAS FOUND IN KIDNEY & MUSCLE EXTRACTS BUT NEITHER OF THE TWO KNOWN METABOLITES NOR ENDOSULFAN WAS FOUND IN BLOOD OR BRAIN EXTRACTS. ... LARGE AMOUNTS OF ENDOSULFAN SULFATE WERE DETECTED IN THE LIVER & TRACES IN THE KIDNEY 24 HR AFTER /MICE/ ... RECEIVED SINGLE DOSES OF ENDOSULFAN.

For more Metabolism/Metabolites (Complete) data for ENDOSULFAN SULFATE (11 total), please visit the HSDB record page.

Use Classification

Analytic Laboratory Methods

DETERMINATION OF ENDOSULFAN SULFATE IN WATER BY THERMALLY MODULATED ELECTRON CAPTURE DETECTION & 2 DIMENSIONAL GAS CHROMATOGRAPHY WAS STUDIED.

DETERMINATION OF ENDOSULFAN SULFATE IN MUNICIPAL WASTEWATER & SLUDGE BY GAS CHROMATOGRAPHY WAS STUDIED/

AOAC Method 990.06. Organochlorine Pesticides in Finished Drinking Water by Gas Chromatographic Method.

For more Analytic Laboratory Methods (Complete) data for ENDOSULFAN SULFATE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

THREE STATIONARY PHASES FOR SEPARATION OF ENDOSULFAN & METABOLITES FROM ANIMAL FAT UTILIZING GAS CHROMATOGRAPHY.

A new solvent system, 1% and 2% acetone in hexane, was developed for chromatography on partially inactivated Florisil to facilitate the separation of isomers of endosulfan and its metabolites from fish tissues under tropical conditions. By using the colorimetric method of Maitlen et al., the minimum detectable limit for each isomer of endosulfan in various fish tissues is 5 ng. With this solvent system, the two isomers present in the technical material can be separated, so their toxicity to fish can be assessed separately. /Endosulfan & metabolites/

Dates

Explore Compound Types